molecular formula C20H24N2O3 B2487672 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide CAS No. 1797317-83-9

2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2487672
M. Wt: 340.423
InChI Key: UVQOJYLSFHAJIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis involves the creation of complex molecules from simpler ones. For “2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide,” the synthesis could involve multiple steps, including acylation, arylation, and methoxylation reactions. Such processes are common in the production of acetamide derivatives, which are typically characterized by their efficiency and selectivity towards the desired product. The exact synthesis route would depend on the starting materials and the specific conditions employed, such as solvents, catalysts, and temperatures (Kumar, Sushil, & Khan, 2020).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and properties. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry can provide detailed insights into the arrangement of atoms within the molecule and its stereochemistry. These structural details are essential for predicting the reactivity and interaction of the molecule with biological targets or other chemicals.

Chemical Reactions and Properties

The compound’s functionality suggests it could participate in various chemical reactions typical of acetamides and methoxy-substituted phenyl groups. These might include nucleophilic substitution reactions, hydrolysis under acidic or basic conditions, and reactions with electrophiles or reducing agents. Understanding these reactions is essential for predicting the compound’s behavior in synthetic pathways or its stability under different conditions.

Physical Properties Analysis

Physical properties, including melting point, boiling point, solubility, and crystallinity, are critical for compound characterization. These properties influence the compound’s suitability for different applications, its formulation into products, and its handling and storage requirements. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable data in this regard.

Chemical Properties Analysis

The chemical properties of “2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide” include its acidity/basicity, reactivity towards various reagents, and stability under different environmental conditions. Studies focusing on similar compounds have shown that the presence of methoxy groups can significantly influence these properties by affecting electron distribution within the molecule (Zawilska, 2014).

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study investigates the metabolism of various chloroacetamide herbicides, which share a structural resemblance with 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide, in human and rat liver microsomes. It explores the complex metabolic activation pathways that lead to carcinogenic compounds, suggesting a potential area of research in understanding the metabolic fate and toxicological implications of similar acetamide derivatives in agricultural settings (Coleman et al., 2000).

Catalytic Hydrogenation for Green Synthesis

This research highlights the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for producing azo disperse dyes, through catalytic hydrogenation. This study underscores the significance of developing environmentally friendly synthesis pathways for acetamide derivatives, potentially including the synthesis of 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide (Zhang Qun-feng, 2008).

Structural Study on Co-crystals and Salts of Quinoline Derivatives

This study provides insights into the structural configurations of quinoline derivatives with amide bonds, offering a foundation for understanding how 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide might interact with other compounds to form co-crystals or salts. These interactions could be crucial for pharmaceutical applications, particularly in drug formulation and design (Karmakar et al., 2009).

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

This research involves the synthesis of acetamide derivatives evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic drugs. It demonstrates the potential of acetamide derivatives, similar to 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide, in therapeutic applications, particularly in managing diabetes (Saxena et al., 2009).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-3-15(4-10-18)13-20(23)21-16-5-7-17(8-6-16)22-12-11-19(14-22)25-2/h3-10,19H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQOJYLSFHAJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide

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